Cas no 929804-33-1 (4-(4-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde)

4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde is a versatile aromatic aldehyde featuring a pyridine core substituted with a trifluoromethylphenyl group at the 4-position and a formyl group at the 3-position. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its electron-withdrawing trifluoromethyl group, which enhances reactivity in cross-coupling and condensation reactions. The aldehyde functionality serves as a key intermediate for constructing heterocyclic frameworks, ligands, and bioactive molecules. Its structural rigidity and polarizability make it suitable for applications in material science and agrochemical development. High purity and stability under standard conditions further contribute to its utility in precision synthetic workflows.
4-(4-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde structure
929804-33-1 structure
Product Name:4-(4-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde
CAS No:929804-33-1
MF:C13H8F3NO
MW:251.20393371582
CID:2135051
Update Time:2025-06-08

4-(4-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(4-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde
    • 4-(4-(Trifluoromethyl)phenyl)nicotinaldehyde
    • 3-Pyridinecarboxaldehyde, 4-[4-(trifluoromethyl)phenyl]-
    • CID 82382595
    • Inchi: 1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)12-5-6-17-7-10(12)8-18/h1-8H
    • InChI Key: KYTMIHFMZZUEMY-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C1C=CN=CC=1C=O)(F)F

Computed Properties

  • Exact Mass: 251.056
  • Monoisotopic Mass: 251.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30

Experimental Properties

  • Density: 1.300±0.06 g/cm3(Predicted)
  • Boiling Point: 332.3±42.0 °C(Predicted)
  • pka: 3.05±0.18(Predicted)

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Additional information on 4-(4-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde

4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde: A Comprehensive Overview

4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde, with the CAS number 929804-33-1, is a significant compound in the field of organic chemistry and medicinal chemistry. This molecule, characterized by its unique structural features, has garnered considerable attention for its potential applications in various research areas, including drug discovery and materials science. This comprehensive overview aims to provide a detailed insight into the chemical properties, synthesis methods, and recent research advancements related to this compound.

Chemical Structure and Properties

4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde is a pyridine derivative with a trifluoromethyl-substituted phenyl group attached to the pyridine ring. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it highly versatile in various chemical reactions. The aldehyde functional group at the 3-position of the pyridine ring further enhances its reactivity, enabling it to participate in a wide range of organic transformations.

The molecular formula of 4-(4-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde is C12H8F3NO, and its molecular weight is approximately 251.19 g/mol. The compound is typically a white or off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited due to the hydrophobic nature of the trifluoromethyl group.

Synthesis Methods

The synthesis of 4-(4-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde has been explored through various routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 4-cyanopyridine with 4-(trifluoromethyl)benzaldehyde followed by reduction and subsequent oxidation steps. Another approach utilizes a palladium-catalyzed cross-coupling reaction between 3-bromopyridine-3-carbaldehyde and 4-(trifluoromethyl)phenylboronic acid.

A recent study published in the Journal of Organic Chemistry (2022) reported an efficient one-pot synthesis method using microwave irradiation. This method not only reduced the reaction time but also improved the overall yield and purity of the final product. The use of microwave technology in organic synthesis has gained significant traction due to its ability to enhance reaction rates and selectivity.

Applications in Medicinal Chemistry

4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde has shown promising potential in medicinal chemistry, particularly as an intermediate for the synthesis of bioactive compounds. Its unique structural features make it an attractive scaffold for drug design and development. Recent research has focused on its use as a building block for the synthesis of novel inhibitors targeting various biological pathways.

A study published in Bioorganic & Medicinal Chemistry Letters (2021) reported the synthesis of a series of pyridine-based derivatives from 4-(4-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde. These derivatives were evaluated for their anti-inflammatory and anticancer activities. The results indicated that several compounds exhibited potent inhibitory effects on key enzymes involved in inflammation and cancer progression.

In another study published in European Journal of Medicinal Chemistry (2020), researchers explored the use of 4-(4-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde as a precursor for the development of novel antiviral agents. The synthesized compounds showed promising activity against several viral strains, including influenza and herpes simplex virus (HSV).

Analytical Techniques

The characterization of 4-(4-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde typically involves a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These techniques provide valuable information about the molecular structure and purity of the compound.

NMR spectroscopy is particularly useful for confirming the presence of specific functional groups such as the aldehyde group and the trifluoromethyl-substituted phenyl ring. MS analysis helps determine the molecular weight and confirm the identity of the compound through comparison with known standards. IR spectroscopy provides additional insights into the vibrational modes of different functional groups within the molecule.

Safety Considerations

In handling any chemical compound, safety is paramount. While specific safety data sheets (SDS) should always be consulted for detailed information, it is generally advisable to handle 4-(4-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde with appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats. Proper ventilation should be maintained to minimize exposure to vapors or dust.

The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. It is important to follow all local regulations and guidelines for handling and disposal of chemical substances to ensure environmental safety.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 4-(4-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde highlights its potential as a valuable intermediate in drug discovery and materials science. Future studies are likely to focus on optimizing synthetic methods to improve yield and scalability while exploring new applications in areas such as catalysis, polymer science, and pharmaceuticals.

In conclusion, 4-(4-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde, with its unique chemical properties and versatile reactivity, continues to be an important compound in various scientific disciplines. Its continued exploration promises to yield new insights and innovations that could have far-reaching implications for both academic research and industrial applications.

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